molecular formula C9H15BF3K B13537367 Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate

Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate

Cat. No.: B13537367
M. Wt: 230.12 g/mol
InChI Key: NSCOOCZQOBVJCX-UHFFFAOYSA-N
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Description

Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide is a chemical compound with the molecular formula C9H15BF3K. It is a potassium salt of a trifluoroborate ester, characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide typically involves the reaction of 6,6-dimethylspiro[3.3]heptan-2-ylboronic acid with potassium bifluoride (KHF2) under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically isolated by crystallization or precipitation methods .

Chemical Reactions Analysis

Types of Reactions

Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, borates, and substituted trifluoroborates, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The spirocyclic structure provides steric hindrance, enhancing the selectivity and efficiency of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to its difluoro and non-fluorinated counterparts. This makes it particularly valuable in catalytic and synthetic applications .

Properties

Molecular Formula

C9H15BF3K

Molecular Weight

230.12 g/mol

IUPAC Name

potassium;(2,2-dimethylspiro[3.3]heptan-6-yl)-trifluoroboranuide

InChI

InChI=1S/C9H15BF3.K/c1-8(2)5-9(6-8)3-7(4-9)10(11,12)13;/h7H,3-6H2,1-2H3;/q-1;+1

InChI Key

NSCOOCZQOBVJCX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC2(C1)CC(C2)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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